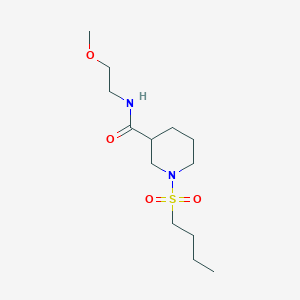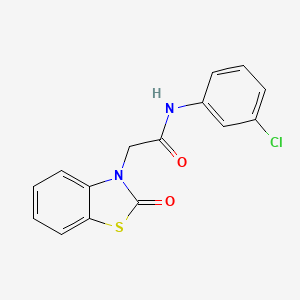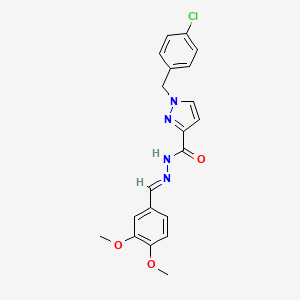![molecular formula C22H28N2O2S B5539276 1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 1-Benzyl-N-{2-[(4-Methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide, involves multi-step chemical processes that often target specific biological activities. For instance, Sugimoto et al. (1990) described the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, focusing on anti-acetylcholinesterase activity. They highlighted the importance of substituent variation for enhancing activity, suggesting a similar approach could be applicable for the synthesis of the target compound (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives reveals the significance of substituents on piperidine nitrogen and the benzyl position for biological activity. Structural modifications, such as the introduction of bulky moieties or specific substituents, can dramatically influence the activity profile of these compounds, as demonstrated in studies on similar molecules (Sugimoto et al., 1992).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, highlighting their versatility and reactivity. These reactions are pivotal for synthesizing analogues with enhanced biological activities. For example, Gawell (2003) discussed the synthesis involving carbon-14 labelling, indicating methodologies that could be adapted for tracing or studying the biological distribution of this compound and its analogues (Gawell, 2003).
科学的研究の応用
Synthesis and Anti-acetylcholinesterase Activity
Research led by Sugimoto et al. (1990) highlights the synthesis of a series of piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluated for their anti-acetylcholinesterase (AChE) activity. Modifications in the benzamide moiety significantly increased activity against AChE, showing the potential for the development of antidementia agents (Sugimoto et al., 1990).
Anti-inflammatory and Analgesic Properties
A study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives demonstrating analgesic and anti-inflammatory activities. These compounds, derived from visnaginone and khellinone, were evaluated as cyclooxygenase inhibitors, showing high inhibitory activity and potential as therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).
Imaging Applications in Breast Cancer
Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in imaging primary breast tumors in humans, leveraging its sigma receptor binding properties. The study found that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting its utility in noninvasively assessing tumor proliferation (Caveliers et al., 2002).
Role in Alzheimer's Disease Research
Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients. This study contributes to understanding the neurobiological underpinnings of Alzheimer's disease and the potential for targeted therapeutic interventions (Kepe et al., 2006).
特性
IUPAC Name |
1-benzyl-N-[2-(4-methoxyphenyl)sulfanylethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-26-20-7-9-21(10-8-20)27-16-13-23-22(25)19-11-14-24(15-12-19)17-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSQMCMRCKGSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)


![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)